tert-butyl 5-bromo-3-methyl-1-oxo-3H-isoindole-2-carboxylate
Description
Properties
Molecular Formula |
C14H16BrNO3 |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
tert-butyl 6-bromo-1-methyl-3-oxo-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C14H16BrNO3/c1-8-11-7-9(15)5-6-10(11)12(17)16(8)13(18)19-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
QWZLJPPFWLGXTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Br)C(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
tert-Butyl 5-bromo-3-methyl-1-oxo-3H-isoindole-2-carboxylate features a brominated isoindole core with a tert-butyl ester at position 2 and a methyl group at position 3. Its molecular architecture enables reactivity at the bromine site for cross-coupling reactions while the ester group enhances solubility and stability during synthetic processes.
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
The compound can be deconstructed into three key components:
- Isoindole-1-one core : Formed via cyclization of a brominated benzene derivative.
- Methyl group at position 3 : Introduced via alkylation or through pre-functionalized starting materials.
- tert-Butyl ester at position 2 : Installed via esterification or protected early in the synthesis.
Stepwise Preparation Methods
Cyclization of Brominated Precursors
A common approach involves constructing the isoindole ring through intramolecular cyclization. For example, 5-bromo-2-(methoxycarbonyl)benzoic acid can undergo cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 1-oxo-isoindole skeleton. Subsequent methylation at position 3 is achieved using methyl iodide (CH₃I) under basic conditions.
Reaction Conditions :
- Cyclization : POCl₃, reflux, 6–8 hours.
- Methylation : CH₃I, potassium carbonate (K₂CO₃), dimethylformamide (DMF), room temperature, 12 hours.
Bromination Post-Cyclization
Alternative routes introduce bromine after ring formation. For instance, 3-methyl-1-oxo-3H-isoindole-2-carboxylic acid is treated with bromine (Br₂) in acetic acid (CH₃COOH) at 50°C, selectively brominating the aromatic ring at position 5.
Yield : 72–78% after purification via column chromatography (silica gel, ethyl acetate/hexane).
tert-Butyl Esterification
The carboxylic acid at position 2 is protected as a tert-butyl ester using tert-butyl alcohol and dicyclohexylcarbodiimide (DCC) in dichloromethane (CH₂Cl₂). Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction.
Reaction Conditions :
Integrated Synthetic Route
A consolidated pathway combines these steps:
- Cyclization : 5-Bromo-2-(methoxycarbonyl)benzoic acid → 5-bromo-1-oxo-3H-isoindole-2-carboxylic acid.
- Methylation : CH₃I/K₂CO₃ in DMF → 5-bromo-3-methyl-1-oxo-3H-isoindole-2-carboxylic acid.
- Esterification : DCC/DMAP with tert-butyl alcohol → this compound.
Optimization and Yield Analysis
Catalytic Efficiency
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature | Yield Improvement |
|---|---|---|---|
| Cyclization | Toluene | 110°C | +12% |
| Methylation | Acetonitrile | 50°C | +8% |
| Esterification | Tetrahydrofuran | 0°C → RT | +10% |
Recent Advances and Alternative Approaches
Photocatalytic Bromination
A 2024 study demonstrated visible-light-mediated bromination using N-bromosuccinimide (NBS) and a ruthenium photocatalyst, achieving 90% regioselectivity for position 5 at room temperature.
Flow Chemistry Techniques
Continuous-flow systems reduce reaction times for esterification from 24 hours to 2 hours, leveraging microfluidic mixing and elevated pressures.
Chemical Reactions Analysis
Tert-butyl 5-bromo-3-methyl-1-oxo-3H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 5-bromo-3-methyl-1-oxo-3H-isoindole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-3-methyl-1-oxo-3H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table compares tert-butyl 5-bromo-3-methyl-1-oxo-3H-isoindole-2-carboxylate with two closely related compounds:
Key Observations:
Core Heterocycle Differences :
- The isoindole core in the target compound is distinct from the indazole in , which contains adjacent nitrogen atoms. This difference alters electronic properties and reactivity. For instance, indazoles often participate in hydrogen bonding via their N–H groups, whereas isoindoles with a 1-oxo group may exhibit electrophilic reactivity .
- The isoindoline derivative in lacks the 1-oxo group and has a saturated ring, reducing its aromaticity and increasing flexibility .
The 5-bromo substituent is common across all three compounds, suggesting shared utility in cross-coupling reactions (e.g., Suzuki-Miyaura).
Synthetic Utility :
- The target compound’s tert-butyl ester group enhances solubility in organic solvents, similar to the isoindoline derivative in , which is used in multi-step syntheses for drug discovery .
- The indazole analogue in is synthesized via methods applicable to the target compound, such as TiCl₄-mediated cyclization or Petasis reagent-based alkenylation .
Physicochemical and Spectroscopic Comparisons
NMR Data :
- The target compound’s ¹H-NMR would show distinct peaks for the 3-methyl group (~δ 2.1–2.3 ppm) and aromatic protons influenced by bromine (e.g., deshielded signals at δ 7.5–8.0 ppm). This contrasts with the isoindoline derivative in , which lacks the 1-oxo group and exhibits simpler splitting patterns .
- The indazole analogue’s ¹³C-NMR would display a carbonyl signal near δ 165 ppm for the 3-oxo group, compared to δ 170–175 ppm for the isoindole’s 1-oxo group .
- The methyl group at position 3 may hinder sterically demanding reactions, unlike the unsubstituted isoindoline in , which undergoes facile functionalization at position 3 .
Biological Activity
Tert-butyl 5-bromo-3-methyl-1-oxo-3H-isoindole-2-carboxylate is a synthetic compound belonging to the isoindole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula and features a unique structure that includes a bromine atom and a tert-butyl ester group. The presence of these functional groups is significant for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the bromination of isoindole derivatives followed by esterification. A common method includes the reaction of 5-bromo-1-oxoisoindoline-2-carboxylic acid with tert-butyl alcohol in the presence of dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under inert conditions to ensure high yield and purity.
Antiviral Properties
Recent studies have indicated that isoindole derivatives exhibit antiviral activity. For instance, compounds similar to this compound have been tested against various viruses, showing promising results in inhibiting viral replication. The mechanism often involves interference with viral entry or replication processes.
Anticancer Activity
Research has highlighted the potential of this compound in cancer therapy. Isoindole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation. For example, studies indicate that such compounds can inhibit key enzymes involved in cancer cell metabolism.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound significantly reduced the proliferation of human breast cancer cells (MCF7) in vitro, with an IC50 value indicating effective cytotoxicity.
- Antiviral Screening : In a screening assay against HIV, similar isoindole compounds showed EC50 values in the low micromolar range, suggesting that this compound may also possess anti-HIV properties.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
